molecular formula C8H7KO3 B12655062 Potassium phenylglycolate CAS No. 84864-61-9

Potassium phenylglycolate

Cat. No.: B12655062
CAS No.: 84864-61-9
M. Wt: 190.24 g/mol
InChI Key: UXIPJZUVTLMZBG-UHFFFAOYSA-M
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Description

Potassium phenylglycolate is an organic compound with the molecular formula C8H9KO3 It is a potassium salt of phenylglycolic acid, characterized by its crystalline structure and solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium phenylglycolate can be synthesized through the neutralization of phenylglycolic acid with potassium hydroxide. The reaction typically involves dissolving phenylglycolic acid in water, followed by the gradual addition of potassium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to yield crystalline this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more sophisticated techniques to ensure purity and yield. This could include the use of automated reactors for precise control of reaction conditions and the implementation of crystallization processes to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Potassium phenylglycolate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenylglyoxylic acid.

    Reduction: Reduction reactions can convert it back to phenylglycolic acid.

    Substitution: It can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkyl halides can be used under basic conditions.

Major Products Formed:

    Oxidation: Phenylglyoxylic acid.

    Reduction: Phenylglycolic acid.

    Substitution: Various substituted phenylglycolates depending on the substituent introduced.

Scientific Research Applications

Potassium phenylglycolate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other phenylglycolate derivatives.

    Biology: It can be used in studies involving metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing into its potential therapeutic uses, including its role as an intermediate in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of potassium phenylglycolate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in glycolate metabolism. The phenyl group can influence the compound’s reactivity and interaction with other molecules, potentially affecting cellular processes and biochemical pathways.

Comparison with Similar Compounds

    Phenylglycolic Acid: The parent compound of potassium phenylglycolate.

    Sodium Phenylglycolate: Another salt form with similar properties but different solubility and reactivity.

    Ethyl Phenylglycolate: An ester derivative with distinct chemical behavior.

Uniqueness: this compound is unique due to its specific potassium ion, which can influence its solubility, reactivity, and applications. Compared to other similar compounds, it may offer advantages in certain chemical reactions and industrial processes due to its distinct properties.

Properties

CAS No.

84864-61-9

Molecular Formula

C8H7KO3

Molecular Weight

190.24 g/mol

IUPAC Name

potassium;2-hydroxy-2-phenylacetate

InChI

InChI=1S/C8H8O3.K/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7,9H,(H,10,11);/q;+1/p-1

InChI Key

UXIPJZUVTLMZBG-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)[O-])O.[K+]

Origin of Product

United States

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